What is Nicotinuric Acid-d4 and its chemical structure
What is Nicotinuric Acid-d4 and its chemical structure
An In-Depth Technical Guide to Nicotinuric Acid-d4
Introduction
Nicotinuric Acid-d4 is the deuterated, or labeled, form of nicotinuric acid.[1][2] Nicotinuric acid itself is a metabolite of nicotinic acid (also known as niacin or Vitamin B3).[3][4] In the fields of pharmacology, metabolomics, and drug development, stable isotope-labeled compounds like Nicotinuric Acid-d4 are invaluable tools. They serve primarily as internal standards for quantitative analysis in bioanalytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).[5] The incorporation of deuterium atoms results in a higher mass, allowing it to be distinguished from its unlabeled counterpart by a mass spectrometer, while maintaining nearly identical chemical and physical properties. This ensures that it behaves similarly to the endogenous analyte during sample extraction, chromatography, and ionization, leading to accurate and precise quantification.
Chemical Structure and Properties
Nicotinuric Acid-d4 is structurally identical to nicotinuric acid, with the exception of four deuterium atoms replacing four hydrogen atoms on the pyridine ring of the nicotinic acid moiety. Its systematic name is N-[(3-Pyridinyl-d4)carbonyl]glycine.
Table 1: Chemical and Physical Properties of Nicotinuric Acid-d4
| Property | Value | Reference(s) |
| CAS Number | 1216737-36-8 | |
| Molecular Formula | C₈H₄D₄N₂O₃ | |
| Molecular Weight | 184.19 g/mol | |
| Alternate Names | N-[(3-Pyridinyl-d4)carbonyl]glycine |
Metabolic Pathway: Formation of Nicotinuric Acid
Nicotinic acid (Niacin) undergoes metabolism in the body through two primary pathways. One of these pathways involves the conjugation of nicotinic acid with the amino acid glycine to form nicotinuric acid. This biotransformation is a crucial step in the clearance of niacin. Understanding this pathway is essential for pharmacokinetic studies of niacin and its derivatives.
Caption: Metabolic conversion of Nicotinic Acid to Nicotinuric Acid.
Experimental Protocols
Nicotinuric Acid-d4 is an ideal internal standard for the quantification of nicotinic acid and nicotinuric acid in biological matrices like plasma. Below is a representative experimental protocol for an LC-MS/MS method, based on established methodologies.
Objective: To quantify the concentration of nicotinic acid and nicotinuric acid in human plasma.
Internal Standard: Nicotinuric Acid-d4
4.1. Sample Preparation
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Thawing: Allow frozen human plasma samples to thaw at room temperature.
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Spiking: To 100 µL of plasma, add 50 µL of the internal standard working solution (Nicotinuric Acid-d4 in a suitable solvent). For calibration standards and quality control samples, also add 50 µL of the respective working solutions of unlabeled nicotinic acid and nicotinuric acid.
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Protein Precipitation: Add 200 µL of acetonitrile to the plasma sample to precipitate proteins.
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Centrifugation: Vortex the mixture and then centrifuge to pellet the precipitated proteins.
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Supernatant Transfer: Carefully transfer the supernatant to a clean vial for analysis.
4.2. LC-MS/MS Analysis
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Liquid Chromatography (LC):
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Column: A suitable column for separating polar compounds, such as a hydrophilic interaction chromatography (HILIC) column or a C18 column, can be used.
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Mobile Phase: A common mobile phase consists of a mixture of methanol or acetonitrile and an aqueous buffer like ammonium acetate. For example, methanol-2 mM ammonium acetate (3:97, v/v).
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Flow Rate: A typical flow rate is around 1 mL/min, which may be split before entering the mass spectrometer.
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Injection Volume: 40 µL.
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Elution: Isocratic elution is often sufficient for this analysis.
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Tandem Mass Spectrometry (MS/MS):
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Ionization Mode: Electrospray ionization (ESI) in negative mode is effective for both nicotinic acid and nicotinuric acid, as it readily forms deprotonated molecules.
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Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.
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MRM Transitions: The mass spectrometer is set to monitor specific precursor-to-product ion transitions for each analyte and the internal standard. For instance:
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Nicotinic Acid: m/z 122.0 -> 78.0
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Nicotinuric Acid: m/z 178.7 -> 78.0
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Nicotinuric Acid-d4 (Internal Standard): m/z 182.7 -> 82.0 (theoretical, based on the d4 label on the pyridine ring which fragments)
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4.3. Data Analysis
The concentration of nicotinic acid and nicotinuric acid in the samples is determined by calculating the peak area ratio of the analyte to the internal standard (Nicotinuric Acid-d4). A calibration curve is constructed by plotting these ratios against the known concentrations of the calibration standards. The concentrations in the unknown samples are then interpolated from this curve.
